molecular formula C19H23NO2 B2648461 4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 896826-29-2

4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No.: B2648461
CAS No.: 896826-29-2
M. Wt: 297.398
InChI Key: GRWSKCGTQJOOEF-UHFFFAOYSA-N
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Description

4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multiple steps, starting with the preparation of the piperidine derivative. One common approach is to synthesize 2-methylpiperidine, which can then be reacted with various intermediates to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like sodium iodide or potassium bromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone or potassium bromide in ethanol.

Major Products

Scientific Research Applications

4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine: A simpler piperidine derivative used in various chemical syntheses.

    2-Methylpiperidine: Another piperidine derivative with similar structural features.

    1-Methyl-4-piperidylmethanamine:

Uniqueness

What sets 4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one apart is its unique combination of a piperidine ring and a chromenone core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[(2-methylpiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-13-5-2-3-8-20(13)12-16-11-19(21)22-18-10-15-7-4-6-14(15)9-17(16)18/h9-11,13H,2-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWSKCGTQJOOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC(=O)OC3=C2C=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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